(R)-2-Amino-2-methylpent-4-enoic acid (R)-2-Amino-2-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.: 96886-56-5
VCID: VC21542670
InChI: InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
SMILES: CC(CC=C)(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129,16 g/mole

(R)-2-Amino-2-methylpent-4-enoic acid

CAS No.: 96886-56-5

Cat. No.: VC21542670

Molecular Formula: C6H11NO2

Molecular Weight: 129,16 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-methylpent-4-enoic acid - 96886-56-5

CAS No. 96886-56-5
Molecular Formula C6H11NO2
Molecular Weight 129,16 g/mole
IUPAC Name (2R)-2-amino-2-methylpent-4-enoic acid
Standard InChI InChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m1/s1
Standard InChI Key QMBTZYHBJFPEJB-ZCFIWIBFSA-N
Isomeric SMILES C[C@@](CC=C)(C(=O)O)N
SMILES CC(CC=C)(C(=O)O)N
Canonical SMILES CC(CC=C)(C(=O)O)N

Chemical Identity and Basic Information

(R)-2-Amino-2-methylpent-4-enoic acid is an organic compound belonging to the class of α-amino acids. It features a quaternary carbon at position 2, which bears an amino group, a methyl substituent, and serves as the attachment point for both the carboxyl group and the allyl side chain.

Nomenclature and Synonyms

This compound is known by several synonyms across scientific literature:

  • L-α-ALLYLALANINE

  • H-alpha-All-L-Ala-OH

  • L-alpha-Allylalanine

  • L-α-Methylallylalanine

  • (R)-2-Amino-2-methyl-4-pentenoic acid

  • (2R)-2-amino-2-methylpent-4-enoic acid

  • 4-Pentenoicacid,2-amino-2-methyl-,(2R)-(9CI)

It should be noted that the (R)- prefix denotes the specific stereochemistry at the chiral center (carbon-2), distinguishing it from its enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid.

Chemical Structure and Composition

The compound possesses a single chiral center with the R configuration and features a terminal alkene functional group, providing opportunities for further chemical modifications. Its structure integrates both aliphatic and amino acid characteristics, contributing to its versatility in synthetic applications.

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of (R)-2-Amino-2-methylpent-4-enoic acid are critical for understanding its behavior in various applications and research settings.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₁NO₂
Molecular Weight129.16 g/mol
CAS Number96886-56-5
Density1.067±0.06 g/cm³ (Predicted)
Melting Point296-299°C
Boiling Point226.2±33.0°C (Predicted)
Flash Point90.59°C
Vapor Pressure0.03 mmHg at 25°C
Refractive Index1.484
pKa2.26±0.10 (Predicted)

Solubility and Solution Properties

Understanding the solubility of (R)-2-Amino-2-methylpent-4-enoic acid is essential for its applications in research and chemical synthesis. While specific solubility data is limited in the available sources, it likely follows patterns typical of amino acids, being soluble in water and polar solvents, with limited solubility in non-polar organic solvents.

For research applications, proper solution preparation is crucial:

Table 2: Stock Solution Preparation Guide

ConcentrationAmount of Compound
1 mM7.7423 mL for 1 mg, 38.7117 mL for 5 mg, 77.4234 mL for 10 mg
5 mM1.5485 mL for 1 mg, 7.7423 mL for 5 mg, 15.4847 mL for 10 mg
10 mM0.7742 mL for 1 mg, 3.8712 mL for 5 mg, 7.7423 mL for 10 mg

When preparing stock solutions, it is recommended to select appropriate solvents based on the compound's solubility properties. To avoid product degradation from repeated freeze-thaw cycles, the prepared solutions should be stored in separate aliquots .

Synthesis and Preparation Methods

Asymmetric Synthesis Approaches

The synthesis of (R)-2-Amino-2-methylpent-4-enoic acid requires methods that can establish the correct stereochemistry at the quaternary carbon center. One effective approach involves asymmetric phase-transfer catalysis (PTC) C-alkylation.

Research has demonstrated that chiral catalysts derived from tartaric acid and aminophenols (including TADDOL and NOBIN derivatives) can effectively catalyze the enantioselective alkylation of Schiff's bases derived from alanine esters and benzaldehydes. This approach has successfully produced (R)-alpha-allylalanine (another name for our compound of interest) with yields of 61-93% and enantiomeric excesses (ee) ranging from 69-93% .

The stereoselectivity of these reactions can be controlled by the choice of chiral catalyst. When (S,S)-TADDOL or (R)-NOBIN are used as catalysts, the reaction produces the opposite enantiomer, (S)-2-Amino-2-methylpent-4-enoic acid .

Applications in Research and Chemical Synthesis

Role as a Building Block in Organic Synthesis

As a non-proteinogenic amino acid with a reactive terminal alkene group, (R)-2-Amino-2-methylpent-4-enoic acid serves as a valuable building block in organic synthesis. The terminal alkene provides a functional handle for further transformations, while the quaternary carbon center introduces conformational constraints that can be beneficial in various applications.

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with (R)-2-Amino-2-methylpent-4-enoic acid, including:

  • (2R)-2-Methylpent-4-enoic acid: This related compound lacks the amino group but maintains the chiral methyl group and terminal alkene. It has been used in drug synthesis and can be prepared using chiral auxiliaries like oxazolidinone derivatives .

  • Methyl 2-Amino-4-methylpent-4-enoate: A structurally related ester derivative that differs in the position of the methyl group on the alkene rather than at the alpha carbon .

These structural analogues highlight the diversity of related compounds and their potential applications in organic synthesis and pharmaceutical research.

Functional Comparison

The functional properties of (R)-2-Amino-2-methylpent-4-enoic acid distinguish it from related compounds:

  • The presence of both amino and carboxylic acid groups enables peptide bond formation

  • The quaternary carbon center introduces conformational constraints

  • The terminal alkene provides a reactive handle for further modifications

These features make (R)-2-Amino-2-methylpent-4-enoic acid a versatile building block with unique applications in research and synthesis.

Current Research and Future Directions

Recent Developments

Recent research involving (R)-2-Amino-2-methylpent-4-enoic acid has focused on improving synthetic methodologies and exploring potential applications. The development of efficient asymmetric synthesis methods, such as those using chiral catalysts derived from tartaric acid and aminophenols, represents a significant advancement in making this compound more accessible for research .

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